Guanosine 5-triphosphate disodium salt
Description
Chemical Identity: Guanosine 5'-triphosphate disodium salt (GTP-Na₂) is a nucleotide derivative with the molecular formula C₁₀H₁₂N₄Na₂O₁₄P₃ (CAS: 95648-77-4) and a molecular weight of 558.11 g/mol . It consists of a guanine base linked to a ribose sugar and three phosphate groups, with two sodium counterions enhancing its solubility and stability in aqueous solutions .
Biological Roles:
GTP-Na₂ is a critical molecule in cellular metabolism, serving as:
Properties
Molecular Formula |
C10H14N5Na2O14P3 |
|---|---|
Molecular Weight |
567.14 g/mol |
IUPAC Name |
disodium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1 |
InChI Key |
FIZIYLKEXVIRHJ-RTZOLOSNSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Guanosine and Subsequent Triphosphorylation
A common approach to synthesizing guanosine 5'-triphosphate disodium salt involves the phosphorylation of guanosine or its derivatives followed by stepwise addition of phosphate groups to form the triphosphate moiety.
Phosphorylation Reaction:
Guanosine sodium salt is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of triethyl phosphate as solvent. The reaction is typically carried out at low temperatures (-10 to +20 °C) to control reaction kinetics and minimize side products. The molar ratio of guanosine sodium salt to POCl3 is optimized between 1:1.05 and 1:5.0, while the mass ratio with triethyl phosphate ranges from 1:3 to 1:20.Hydrolysis and pH Adjustment:
After phosphorylation, the reaction mixture is hydrolyzed in ice water to yield a hydrolyzate containing 5'-guanylic acid. The pH of this solution is then adjusted to 9.0–10.0 using ammonia or ammonium hydroxide to form the guanylate salts in aqueous solution.Crystallization and Purification:
The aqueous phase is allowed to stand for natural phase separation. The lower aqueous layer's pH is then lowered to approximately 3.0 ± 0.5 with hydrochloric acid to precipitate 5'-guanylic acid. This precipitate is collected, dissolved again in water, and the pH is adjusted to 8.0 ± 0.5 with sodium hydroxide. Finally, crystallization is induced by adding 95% ethanol to obtain the purified 5'-disodium guanylate salt.
This method is noted for its simplicity, reduced pollution, and improved product quality compared to previous complex technologies.
Chemical Synthesis via Phosphoramidite or Phosphoryl Chloride Methods
Advanced synthetic routes involve the use of phosphoramidite chemistry or phosphorylation with POCl3 in the presence of proton sponge and trimethyl phosphate, followed by pyrophosphate coupling to generate the triphosphate structure.
Solid-Phase or Solution-Phase Synthesis:
Guanosine derivatives with protected hydroxyl groups undergo selective phosphorylation at the 5' position. For example, the Yoshikawa method uses POCl3 and trimethyl phosphate in the presence of proton sponge to form 5'-monophosphate intermediates, which are subsequently reacted with tris(tetrabutylammonium) hydrogen pyrophosphate at low temperatures to yield the triphosphate.Purification:
Ion-exchange chromatography, particularly using DEAE Sephadex A-25 columns, is employed to purify the nucleotide triphosphates. Elution gradients of triethylammonium bicarbonate (TEAB) buffer allow separation of the desired guanosine 5'-triphosphate from impurities.Yields:
Reported yields for guanosine 5'-triphosphate using these methods range from 40% to 79%, depending on the precise protocol and scale.
Enzymatic and Biotechnological Methods
Although less common in the chemical literature, enzymatic phosphorylation methods using nucleotide kinases can also be employed to convert guanosine or guanosine monophosphate to guanosine triphosphate. These methods offer high specificity and mild reaction conditions but require purified enzymes and cofactors.
Summary of Preparation Steps and Conditions
Data and Research Results
Yields and Purity
Chemical Reactions Analysis
Types of Reactions
Guanosine 5-triphosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form guanosine tetraphosphate (GTP4).
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and specific enzymes such as GTPases.
Phosphorylation: Requires kinases and ATP as a phosphate donor.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Guanosine tetraphosphate (GTP4).
Oxidation and Reduction: Various oxidized or reduced forms of guanosine nucleotides.
Scientific Research Applications
Guanosine 5-triphosphate disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Guanosine 5-triphosphate disodium salt exerts its effects by acting as a substrate for RNA polymerases and GTPases. It is involved in the synthesis of RNA and DNA, as well as in signal transduction pathways mediated by G-proteins . The compound activates G-proteins by binding to their active sites, leading to the exchange of GDP for GTP and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Metabolic and Signaling Roles
GTP vs. ATP :
While both are triphosphates, GTP-Na₂ is specialized for G-protein signaling and RNA primer synthesis , whereas ATP is the primary energy carrier in cells . GTPases (e.g., Ras, Rab) hydrolyze GTP-Na₂ to GDP-Na₂, enabling signal termination, while ATP drives processes like muscle contraction .GTP vs. GDP :
GDP-Na₂ (2 phosphates) is a hydrolysis product of GTP-Na₂ and a precursor for GTP regeneration. GDP-Na₂ directly modulates iron transport and K⁺ channels, unlike GTP-Na₂, which activates upstream signaling .- GTP vs. GMP: GMP-Na₂ (1 phosphate) is involved in umami taste potentiation when combined with monosodium glutamate (MSG) .
Solubility and Stability
- GTP-Na₂ exhibits higher solubility than its trisodium counterpart due to fewer sodium ions, making it preferable for in vitro assays requiring precise ionic conditions .
- ATP disodium salt (CAS: 34369-07-8) is less stable in alkaline conditions compared to GTP-Na₂, limiting its use in long-term experiments .
Q & A
Q. Discrepant EC₅₀ values for GTP-Na₂ in receptor activation assays: What factors contribute?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
